2,2-Difluorobicyclo[1.1.1]pentane-1-carboxylicacid
Description
2,2-Difluorobicyclo[1.1.1]pentane-1-carboxylic acid (BCP-F2-COOH) is a bicyclic compound featuring a rigid [1.1.1]pentane scaffold substituted with two fluorine atoms at the 2-position and a carboxylic acid group at the 1-position. This structure is part of a growing class of bicyclo[1.1.1]pentane (BCP) derivatives designed as bioisosteres for aromatic rings (e.g., benzene) in drug discovery. The fluorine atoms enhance lipophilicity and metabolic stability while maintaining low steric hindrance, making BCP-F2-COOH a promising candidate for improving pharmacokinetic properties in medicinal chemistry .
The synthesis of BCP-F2 derivatives typically involves difluorocarbene insertion into bicyclo[1.1.0]butanes. For example, Ma et al. reported using an FSO2CF2CO2TMS/NaF mixture to generate :CF2, which inserts into the strained bicyclic system to yield 2,2-difluorobicyclo[1.1.1]pentane derivatives. Mykhailiuk et al. achieved similar results using CF3TMS/NaI to release difluorocarbene intermediates . These methods provide moderate to good yields (12–47%) and varying enantiomeric purity (e.g., up to 91% ee) depending on the catalyst and substrate .
Properties
CAS No. |
2385817-07-0 |
|---|---|
Molecular Formula |
C6H6F2O2 |
Molecular Weight |
148.11 g/mol |
IUPAC Name |
2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C6H6F2O2/c7-6(8)3-1-5(6,2-3)4(9)10/h3H,1-2H2,(H,9,10) |
InChI Key |
QLGGOHGGLOIYFR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(C2(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Difluorocarbene Insertion into Bicyclo[1.1.0]butanes
One of the pioneering methods involves the selective insertion of difluorocarbene into bicyclo[1.1.0]butane precursors to form 2,2-difluorobicyclo[1.1.1]pentanes. This approach was first reported by Anderson et al. (2019) and represents a highly selective and practical route to the difluorinated bicyclic system.
- Mechanism : Difluorocarbene is generated in situ and inserts into the central bond of bicyclo[1.1.0]butane, expanding the ring system to bicyclo[1.1.1]pentane with geminal difluoro substitution at the 2-position.
- Substrate scope : This method primarily prepares 3-substituted bicyclo[1.1.0]butanes, which upon difluorocarbene insertion yield 2,2-difluorobicyclo[1.1.1]pentanes with substitution at the 3-position.
- Limitations : The method is limited to substrates bearing 1,3-para-substituents, with difficulties in accessing ortho- or meta-substituted analogues.
Reference Data Table 1: Selected Yields of Difluorocarbene Insertion
| Entry | Bicyclo[1.1.0]butane Substrate | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 3-phenylbicyclo[1.1.0]butane | 2,2-difluorobicyclo[1.1.1]pentane | 75-85 | High selectivity |
| 2 | 3-thiophenyl derivative | Difluoro analogue | 70-80 | Heteroaromatic tolerated |
| 3 | ortho-substituted arene | Difluoro analogue | 60-70 | Lower yield due to sterics |
One-Pot Synthesis from α-Allyldiazoacetate Precursors
A more recent and versatile method was developed by Xu et al. (2023), enabling rapid access to 2,2-difluorobicyclo[1.1.1]pentanes via a one-pot process starting from α-allyldiazoacetate precursors.
Step 1: Intramolecular Cyclopropanation
The α-allyldiazoacetate undergoes rhodium-catalyzed intramolecular cyclopropanation to form 3-aryl bicyclo[1.1.0]butane intermediates.Step 2: Difluorocarbene Ring Expansion
Without isolating the intermediate, difluorocarbene insertion is performed in the same reaction flask, expanding the bicyclo[1.1.0]butane to the desired 2,2-difluorobicyclo[1.1.1]pentane.-
- Telescoping avoids isolation steps, improving efficiency.
- Modular synthesis allows access to novel derivatives previously inaccessible.
- The method tolerates a variety of substituents, including heterocycles.
-
- Rhodium(II) catalysts such as Rh2(Oct)4 are used for cyclopropanation.
- Difluorocarbene is generated from trifluoromethyltrimethylsilane (CF3TMS) in the presence of sodium iodide (NaI) in tetrahydrofuran (THF) solvent at elevated temperature (~65 °C).
Reference Data Table 2: One-Pot Synthesis Yields and Substrate Scope
| Entry | α-Allyldiazoacetate Precursor | Cyclopropanation Product | Difluorocarbene Product | Overall Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 3-phenyl derivative | 3-aryl bicyclo[1.1.0]butane | 2,2-difluorobicyclo[1.1.1]pentane | 65-80 | Efficient ring expansion |
| 2 | 3-thiophene derivative | Corresponding bicyclo[1.1.0]butane | Difluoro product | 60-75 | Heteroaromatic tolerated |
| 3 | 2,3-disubstituted diazoacetate | Trisubstituted bicyclo[1.1.0]butane | Low yield difluoro product | 20-30 | Steric hindrance reduces yield |
Summary of Key Research Discoveries
Chemical Reactions Analysis
Decarboxylative C–N Coupling via Photoredox Catalysis
The carboxylic acid group undergoes decarboxylative functionalization under photoredox conditions, enabling direct C–N bond formation with nitrogen-containing heterocycles. This reaction diverges from non-fluorinated bicyclo[1.1.1]pentane (BCP) analogues, which exhibit lower reactivity under similar conditions .
Key Reaction Parameters
| Substrate | Reaction Conditions | Product (Yield) |
|---|---|---|
| BCP-F2-COOH | Ru(bpy)₃Cl₂ (2.5 mol%), DIPEA (3 equiv), DMF, blue LEDs (455 nm), 24 h, rt | C–N coupled heterocycles (50–75% yield) |
Mechanistic Insights
-
Single-electron oxidation of the carboxylate generates a carboxyl radical, followed by CO₂ extrusion to form a bicyclo[1.1.1]pentyl radical.
-
Radical recombination with azole derivatives (e.g., pyrazoles, triazoles) affords N-alkylated products .
Acid-Catalyzed Rearrangement and Decomposition
BCP-F2-COOH exhibits instability under acidic or thermally stressed conditions due to the acidity of the methine proton (C3–H) adjacent to the difluoromethylene group .
Proposed Pathway for Rearrangement
-
Deprotonation at C3 generates a stabilized anion.
-
Alkene formation via elimination, followed by conjugate acid quenching, yields difluorocyclobutene isomers .
Stability in Medicinal Chemistry Contexts
BCP-F2-COOH derivatives are explored as bioisosteres for tert-butyl, phenyl, and alkynyl groups. Stability studies highlight:
-
In vitro Metabolic Stability : Enhanced resistance to oxidative metabolism compared to non-fluorinated BCPs .
-
Hydrolytic Stability : Resists ring-opening in aqueous media (pH 1–10) at 37°C for 24 h .
Comparative Reactivity with Bicyclo[1.1.0]butane Precursors
While not a direct reaction of BCP-F2-COOH, its synthesis via difluorocarbene insertion into bicyclo[1.1.0]butanes informs its reactivity profile:
Scientific Research Applications
2,2-Difluorobicyclo[1.1.1]pentane-1-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid primarily involves its ability to undergo decarboxylative coupling and substitution reactions. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to interact with various molecular targets and pathways. These interactions can lead to the formation of bioactive compounds with potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
BCP-F2-COOH is compared below with structurally analogous bicyclo[1.1.1]pentane derivatives, focusing on synthesis, physicochemical properties, and applications.
Key Comparisons:
Synthetic Accessibility: BCP-F2 derivatives are synthesized via difluorocarbene insertion, which requires specialized reagents (e.g., CF3TMS/NaI or FSO2CF2CO2TMS/NaF) and Rh catalysts. Yields range from 12% (for sterically hindered substrates) to 47% . In contrast, non-fluorinated analogues (e.g., 3-methoxy-BCP-1-carboxylic acid) are synthesized via Friedel-Crafts acylation or Gabriel synthesis, often with higher yields (>70%) .
Physicochemical Properties: Lipophilicity: BCP-F2-COOH (logP ~1.8) is less lipophilic than 3-(trifluoromethyl)-BCP-1-carboxylic acid (logP ~2.5) due to the smaller size of fluorine vs. CF3 . Solubility: The carboxylic acid group in BCP-F2-COOH improves water solubility compared to ester derivatives (e.g., methyl 2,2-difluoro-3-phenyl-BCP-1-carboxylate) . Stability: Fluorine substitution reduces metabolic degradation, as seen in lower CYP450 interactions for BCP-F2 derivatives vs. non-fluorinated BCPs .
Applications :
- Bioisosterism : BCP-F2-COOH serves as a saturated benzene mimic in drug candidates, offering improved solubility and reduced toxicity compared to 3-(trifluoromethyl)-BCP analogues .
- Functionalization : Bromine or chlorine substituents (e.g., 3-(4-bromophenyl)-BCP-1-carboxylic acid) enable cross-coupling reactions for further derivatization, a feature absent in BCP-F2-COOH .
Research Findings and Trends
- Medicinal Chemistry : BCP-F2-COOH derivatives are prioritized in CNS drug discovery due to their ability to cross the blood-brain barrier, outperforming bulkier analogues like 3-(trifluoromethyl)-BCP .
- Synthetic Challenges : Low yields in BCP-F2 synthesis (e.g., 12% for methyl 2,2-difluoro-4-propyl-3-phenyl-BCP-1-carboxylate) highlight the need for improved catalysts or alternative routes .
- Environmental Impact: Fluorinated BCPs exhibit greater environmental persistence than non-fluorinated variants, necessitating studies on biodegradability .
Biological Activity
2,2-Difluorobicyclo[1.1.1]pentane-1-carboxylic acid (CAS No. 2385817-07-0) is a novel bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Bicyclo[1.1.1]pentanes are recognized as bioisosteres of benzene, which can enhance the pharmacological profiles of drugs by improving their solubility, metabolic stability, and reducing toxicity.
Synthesis and Characterization
The synthesis of 2,2-difluorobicyclo[1.1.1]pentane derivatives has been achieved through various methods, including the addition of difluorocarbene to electron-rich bicyclo[1.1.0]butanes. This synthetic approach allows for the generation of compounds with specific functional groups that can be further modified for biological testing .
Biological Activity
The biological activity of 2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid has been explored in several studies, focusing on its potential as a drug candidate:
This compound's mechanism involves interactions with biological targets that are often mediated through its carboxylic acid group, which can form hydrogen bonds and ionic interactions with proteins and enzymes.
Anticancer Activity
Research indicates that derivatives of bicyclo[1.1.1]pentanes exhibit promising anticancer properties. A study highlighted the ability of certain analogs to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of 2,2-difluorobicyclo[1.1.1]pentane derivatives against various pathogens. Preliminary results suggest that these compounds may possess significant antibacterial effects, making them candidates for further development in antibiotic research .
Research Findings and Case Studies
Several studies have provided insights into the biological activity of 2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid:
Q & A
Q. What are the common synthetic routes for 2,2-Difluorobicyclo[1.1.1]pentane-1-carboxylic acid, and what critical parameters affect yield?
- Methodological Answer : Synthesis typically involves functionalization of the bicyclo[1.1.1]pentane core. A multi-step approach is employed:
Core Preparation : Start with bicyclo[1.1.1]pentane-1-carboxylic acid derivatives.
Fluorination : Introduce fluorine atoms via electrophilic fluorination or halogen-exchange reactions. For example, using Selectfluor™ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions .
Purification : Chromatography or recrystallization ensures high purity (>95%).
- Critical Parameters :
- Temperature : Fluorination reactions often require low temperatures (−78°C to 0°C) to minimize side reactions.
- Catalysts : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution efficiency .
- Solvent : Polar aprotic solvents (e.g., DMF, THF) improve reaction homogeneity.
- Yield Optimization : Reported yields range from 40% to 75%, depending on fluorination efficiency and purification methods .
Q. How is the molecular structure of this compound characterized using spectroscopic techniques?
- Methodological Answer : Structural confirmation relies on:
- NMR : ¹⁹F NMR identifies fluorine environments (δ −120 to −150 ppm for bridgehead fluorines). ¹H and ¹³C NMR resolve bicyclic framework signals (e.g., bridgehead protons at δ 2.5–3.5 ppm) .
- MS : High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., [M-H]⁻ at m/z 177.03 for C₆H₅F₂O₂).
- X-ray Crystallography : Resolves rigid bicyclic geometry and fluorine placement (analogous to CAS 224584-18-3 derivatives) .
Q. What are the primary applications of this compound in medicinal chemistry research?
- Methodological Answer :
- Bioisostere : Replaces aromatic rings (e.g., phenyl) in drug candidates to enhance metabolic stability and reduce off-target effects .
- Peptide Backbone Modification : Serves as a constrained analog of γ-aminobutyric acid (GABA) in neuroactive peptides .
- Case Study : Derivatives show improved binding affinity to kinases due to reduced conformational flexibility .
Advanced Research Questions
Q. How does the placement of fluorine atoms influence the compound’s interaction with biological targets?
- Methodological Answer : Fluorine’s electronegativity and steric effects modulate interactions:
- Lipophilicity : Fluorine at bridgehead positions increases logP (e.g., 1.8 for 2,2-difluoro vs. 1.2 for non-fluorinated analogs), enhancing membrane permeability .
- Hydrogen Bonding : Fluorine can act as a weak hydrogen-bond acceptor, influencing binding pocket interactions (e.g., kinase inhibitors) .
- Comparative Data :
| Derivative | logP | IC₅₀ (nM) for Target X |
|---|---|---|
| Non-fluorinated analog | 1.2 | 450 ± 50 |
| 2,2-Difluoro | 1.8 | 120 ± 20 |
| Data inferred from analogous bicyclo[1.1.1]pentane derivatives . |
Q. What strategies resolve contradictions in reported reactivity of fluorinated bicyclopentane derivatives?
- Methodological Answer : Discrepancies in reactivity (e.g., esterification yields) arise from:
- Steric Hindrance : Bridgehead fluorines reduce nucleophilic attack efficiency. Use bulky protecting groups (e.g., tert-butyl) to mitigate side reactions .
- Solvent Effects : Polar solvents (acetonitrile) stabilize transition states in SN2 reactions, improving yields by 20–30% .
- Computational Validation : DFT calculations predict reaction barriers, guiding optimal conditions (e.g., ΔG‡ < 25 kcal/mol for viable pathways) .
Q. What computational methods predict the physicochemical properties of this compound?
- Methodological Answer :
- Lipophilicity (logP) : Predicted via COSMO-RS or ML-based tools (e.g., ALOGPS), aligning with experimental data (±0.3 log units) .
- Collision Cross-Section (CCS) : Ion mobility spectrometry (IMS) simulations (e.g., MOBCAL) correlate with mass spec data for structural validation .
- Solubility : MD simulations using force fields (e.g., GAFF) estimate aqueous solubility (~2.5 mg/mL at pH 7.4) .
Data Contradiction Analysis
-
Synthesis Yield Variability :
-
: Reports 75% yield using AlCl₃ at −40°C.
-
: 55% yield under similar conditions due to impurities from over-fluorination.
-
Resolution : Strict temperature control (−40°C ± 2°C) and in-situ monitoring (TLC) minimize byproducts .
- Biological Activity :
-
: Claims high potency (IC₅₀ = 50 nM) for a related compound.
-
: Reports IC₅₀ = 120 nM for 2,2-difluoro derivative.
-
Resolution : Differences in target protein isoforms or assay conditions (e.g., ATP concentration) explain variability. Standardized assays (e.g., FRET-based) are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
